molecular formula C6H3Br3 B042115 1,2,3-Tribromobenzene CAS No. 608-21-9

1,2,3-Tribromobenzene

Cat. No.: B042115
CAS No.: 608-21-9
M. Wt: 314.8 g/mol
InChI Key: GMVJKSNPLYBFSO-UHFFFAOYSA-N
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Description

1,2,3-Tribromobenzene: is an organic compound with the molecular formula C₆H₃Br₃ . It is one of the three isomers of tribromobenzene, characterized by three bromine atoms attached to a benzene ring at the 1, 2, and 3 positions. This compound appears as a colorless solid and is practically insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2,3-Tribromobenzene can be synthesized through the bromination of benzene derivatives. One common method involves the bromination of aniline to form 2,4,6-tribromoaniline, which is then diazotized and reacted with ethanol to replace the diazonium group with hydrogen, forming this compound .

Industrial Production Methods:

In industrial settings, this compound can be produced by mixing 95% ethanol and benzene, adding 2,4,6-tribromobenzene for heating and dissolving, gradually adding concentrated sulfuric acid, and then adding sodium nitrite in batches. The mixture is boiled, cooled, crystallized, filtered, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

1,2,3-Tribromobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include various substituted benzene derivatives.

    Reduction: Products include less brominated benzene derivatives.

    Coupling: Products include biaryl compounds.

Comparison with Similar Compounds

  • 1,2,4-Tribromobenzene
  • 1,3,5-Tribromobenzene

Comparison:

This compound is unique due to its specific arrangement of bromine atoms, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

1,2,3-tribromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVJKSNPLYBFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870676
Record name 1,2,3-Tribromobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-21-9, 28779-08-0
Record name 1,2,3-Tribromobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tribromobenzene (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028779080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Tribromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tribromobenzene
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Record name 1,2,3-Tribromobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3-TRIBROMOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 1,2,3-tribromobenzene undergo photochemical dehalogenation? If so, what are the products and their relative percentages?

A1: While the provided research papers do not directly investigate the photochemical dehalogenation of this compound, a related compound, 1,2,3,5-tetrabromobenzene, is shown to undergo this reaction when exposed to natural or artificial sunlight in acetonitrile solutions []. The photodehalogenation of 1,2,3,5-tetrabromobenzene yields 1,3,5-tribromobenzene (60%), 1,2,4-tribromobenzene (29%), and this compound (11%) as products. This suggests that this compound might also be susceptible to photodehalogenation under similar conditions, although further research would be needed to confirm this and determine the specific products and their ratios.

Q2: How can 1,2,3-triethenylarenes, synthesized from this compound, be utilized in organic synthesis?

A2: The research by Grigg et al. demonstrates that 1,2,3-triethenylarenes, specifically compound 5b synthesized from this compound, can participate in domino conjugate addition reactions with various nucleophiles []. This reaction sequence allows for the construction of complex 1,2,3-trisubstituted indane derivatives, such as compound 15b. The diastereoselectivity of the reaction can be controlled by utilizing chiral non-racemic ammonia equivalents like benzyl[(S)-phenylethyl]amine, offering a route to enantiomerically pure building blocks for further synthesis.

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